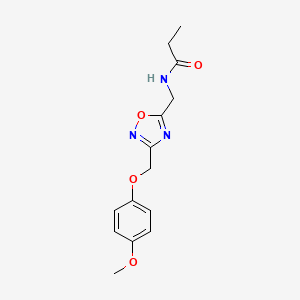
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₄. The presence of the oxadiazole ring and methoxyphenoxy substituents is significant as these groups are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.36 g/mol |
| Structure | Chemical Structure |
The biological activity of compounds like this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit various enzymes involved in cancer progression and inflammation.
- Interaction with Nucleic Acids : The compound may bind selectively to DNA or RNA, interfering with replication or transcription processes.
- Modulation of Signaling Pathways : It may affect pathways involving growth factors and kinases that are crucial in cancer cell proliferation.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Structural modifications on the oxadiazole scaffold have been shown to enhance cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study examining the effects of oxadiazole derivatives on different cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications led to increased growth inhibition compared to standard chemotherapeutics. The mechanism was linked to the inhibition of telomerase activity and histone deacetylase (HDAC), which are critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. The methoxyphenoxy group can enhance lipophilicity, allowing better membrane penetration and interaction with inflammatory mediators.
Research Findings:
A study demonstrated that derivatives with similar structures exhibited reduced levels of pro-inflammatory cytokines in vitro when tested on macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests that this compound may modulate inflammatory responses effectively .
Pharmacological Potential
Given its structural features and preliminary biological activity data, this compound represents a promising candidate for further pharmacological evaluation. Its ability to target multiple pathways involved in disease processes positions it as a versatile therapeutic agent.
特性
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-13(18)15-8-14-16-12(17-21-14)9-20-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTCQJHJROGOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














